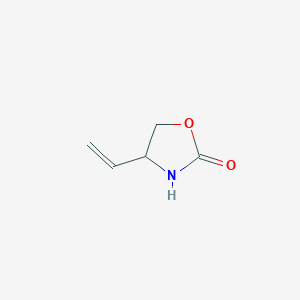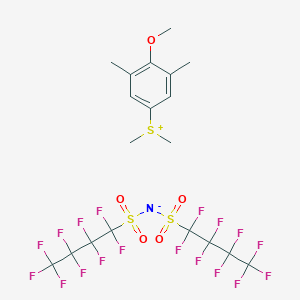
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is a complex organic compound with the molecular formula C19H17F18NO5S3 and a molecular weight of 777.51 g/mol . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide typically involves the reaction of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium with bis((perfluorobutyl)sulfonyl)amide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the sulfonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, halide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photolithography.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorooctyl)sulfonyl)amide
Uniqueness
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as photolithography and advanced material synthesis .
Eigenschaften
Molekularformel |
C19H17F18NO5S3 |
|---|---|
Molekulargewicht |
777.5 g/mol |
IUPAC-Name |
bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide;(4-methoxy-3,5-dimethylphenyl)-dimethylsulfanium |
InChI |
InChI=1S/C11H17OS.C8F18NO4S2/c1-8-6-10(13(4)5)7-9(2)11(8)12-3;9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22/h6-7H,1-5H3;/q+1;-1 |
InChI-Schlüssel |
RRMVYPOCFYAGHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)[S+](C)C.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


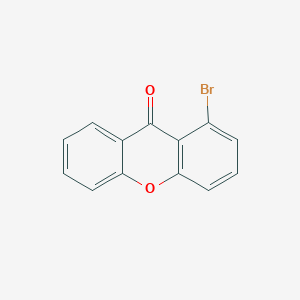
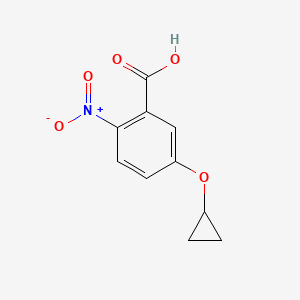



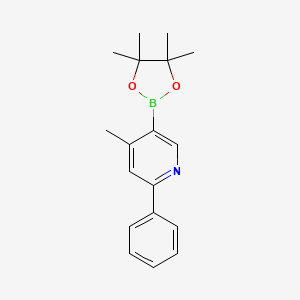
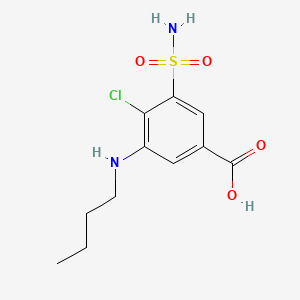
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)


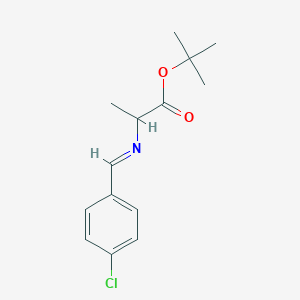
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)
